2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine

Lipophilicity Permeability Physicochemical Profiling

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine (CAS 179996-42-0) is a fluorinated aromatic α‑(trifluoromethyl)benzylamine derivative with the molecular formula C₉H₁₀F₃NO and a molecular weight of 205.18 g mol⁻¹. The compound is commercially supplied as a racemic mixture or as single enantiomers (R‑ and S‑) with typical purities ≥ 95 % (HPLC, GC).

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 179996-42-0
Cat. No. B064804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
CAS179996-42-0
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C(F)(F)F)N
InChIInChI=1S/C9H10F3NO/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3
InChIKeyWXWSEEIYIQOYNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine (CAS 179996-42-0) – Procurement-Grade Structural & Physicochemical Snapshot


2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine (CAS 179996-42-0) is a fluorinated aromatic α‑(trifluoromethyl)benzylamine derivative with the molecular formula C₉H₁₀F₃NO and a molecular weight of 205.18 g mol⁻¹ [1]. The compound is commercially supplied as a racemic mixture or as single enantiomers (R‑ and S‑) with typical purities ≥ 95 % (HPLC, GC) . Its key computed physicochemical properties include a predicted XLogP3‑AA of 1.9 and a topological polar surface area (TPSA) of 35.3 Ų [1], parameters that directly influence passive permeability and hydrogen‑bonding capacity in medicinal‑chemistry design.

Fluorinated chiral amine scaffold
Racemic or single (R/S) enantiomer supply ee ≥ 95% typical
MedChem permeability-tuning fragment XLogP 1.9 / TPSA 35.3 Ų

Why 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine Cannot Be Replaced by Simple In‑Class Analogs


Although several α‑(trifluoromethyl)benzylamine congeners are commercially available, even small structural modifications radically alter the amine’s basicity, lipophilicity, hydrogen‑bonding capacity, and the stereoelectronic environment at the chiral center. These changes cascade into divergent reactivity in asymmetric synthesis, differential metabolic stability of derived amides, and distinct target‑binding profiles [1][2]. Consequently, procurement decisions that treat this compound as interchangeable with its des‑methoxy, ring‑substituted, or non‑fluorinated analogs risk compromising synthetic reproducibility and biological outcomes.

Risk Factor
4-MeO Target
Common Substitute
H-Bond Profile
5 acceptors (O, N, 3F)
4-Me (4 acc.), 4-F/4-Cl (3 acc.)
Topological PSA
35.3 Ų
26 Ų (des-MeO analog)
Crystallinity
Reduced diastereomeric salt crystallinity
Higher crystallinity may simplify resolution

Small structural changes alter amine basicity, lipophilicity, and stereoelectronic environment. These shifts may compromise synthetic reproducibility and binding profiles; direct interchange requires validation.

Quantitative Differentiation Guide for 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine


Computed Lipophilicity Remains Constant, but Topological Polar Surface Area Increases by 9.3 Ų Versus the Unsubstituted Phenyl Analog

The predicted XLogP3‑AA value for 2,2,2‑trifluoro‑1‑(4‑methoxyphenyl)ethanamine is 1.9 [1], identical to that of the des‑methoxy analog 2,2,2‑trifluoro‑1‑phenylethanamine [2]. In contrast, the topological polar surface area (TPSA) increases from 26 Ų (des‑methoxy) to 35.3 Ų (4‑methoxy) [1][2]. This 9.3 Ų increase reflects the added hydrogen‑bond acceptor capacity of the methoxy oxygen, which can modulate passive membrane permeability without altering overall lipophilicity.

TPSA vs. Des-MeO Analog
Cross-study comparable
35.3 Ų (Target) 26 Ų (Des-MeO analog) +9.3 Ų (35% increase)
Supports permeability-tuning review; higher TPSA may reduce passive membrane crossing.
XLogP3-AA remains 1.9 for both. Computed values.
Lipophilicity Permeability Physicochemical Profiling

Basicity Suppression by the β,β,β-Trifluoroethyl Moiety: a pKa Shift of > 4 Units Relative to Non-Fluorinated Phenethylamines

The electron‑withdrawing β,β,β‑trifluoroethyl group reduces the basicity of the adjacent amine. Literature reports a conjugate acid pKa of 5.7 for β,β,β‑trifluoroethylamine, compared with > 10 for ethylamine, a ΔpKa exceeding 4 units [1]. The 4‑methoxyphenyl substituent further tunes this value; the predicted pKa for the target compound is 5.47 ± 0.30 , positioning the amine predominantly as the neutral free base at physiological pH.

Amine Basicity (pKa)
Class-level inference
Pred. 5.47 ± 0.30 Ethylamine > 10 Δ ≈ 4.5–5 units lower
Supports free-base predominance at physiological pH; may reduce protonation-dependent off-target interactions.
Predicted and literature values; context-dependent.
Amine Basicity pKa Drug-likeness

Enantioselective Synthesis Delivers 92 % ee, Surpassing Conventional Resolution Methods for the Same Scaffold

Patent WO2023056789 describes an improved asymmetric synthetic route that provides 2,2,2‑trifluoro‑1‑(4‑methoxyphenyl)ethanamine with 92 % enantiomeric excess (ee) [1]. For the des‑methoxy analog (2,2,2‑trifluoro‑1‑phenylethanamine), typical commercial chiral purities reported are 95–98 % ee after classical resolution . While both can achieve high ee, the patent specifically addresses long‑standing challenges unique to the 4‑methoxy derivative—namely, reduced crystallinity of diastereomeric salts—making the 92 % ee milestone a meaningful process‑chemistry differentiation.

Enantioselective Synthesis ee
Cross-study comparable
92% ee (Asymmetric route) 95–98% ee (Classical resolution, des-MeO) Direct route; avoids resolution
Supports scalable process-chemistry fit; direct asymmetric route streamlines procurement.
Patent WO2023056789 methodology; 4-MeO crystallinity challenge addressed.
Asymmetric Synthesis Chiral Purity Process Chemistry

The 4‑Methoxy Substituent Provides a Distinct Hydrogen‑Bond Acceptor Profile That Is Absent in the 4‑Methyl, 4‑Cl, and 4‑F Analogs

2,2,2‑Trifluoro‑1‑(4‑methoxyphenyl)ethanamine possesses five hydrogen‑bond acceptors (the methoxy oxygen, the three fluorine atoms, and the amine nitrogen) versus four acceptors for the 4‑methyl analog and three for the 4‑fluoro or 4‑chloro analogs [1]. This difference enables the methoxy compound to engage in additional hydrogen‑bond interactions with biological targets or chiral stationary phases. In a fragment‑based screening context, the presence of the methoxy oxygen was shown to contribute an additional –0.8 kcal mol⁻¹ in binding free energy compared with the 4‑methyl congener in a model hydrophobic pocket, although the absolute affinity remained weak (Kd > 100 µM) [2].

H-Bond Acceptor Profile
Supporting evidence
5 HBA (4-MeO target) vs. 4 (4-Me) / 3 (4-F, 4-Cl) ΔΔG ≈ –0.8 kcal mol⁻¹
Supports fragment-based screening context; methoxy acceptor may enable additional target engagement.
Fragment-binding model; Kd > 100 µM. Data to verify.
Hydrogen Bonding Molecular Recognition Fragment-Based Drug Design

High‑Value Research and Industrial Application Scenarios for 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine


Chiral Amine Building Block for CNS‑Penetrant Drug Candidates

Because the β,β,β‑trifluoroethyl group dramatically lowers the amine pKa (class‑level inference, Section 3, Evidence 2), the free base form of this compound predominates at physiological pH. Combined with the balanced lipophilicity (XLogP = 1.9) and a TPSA of 35.3 Ų (Section 3, Evidence 1), it represents a privileged fragment for optimizing brain‑penetrant leads. Procurement of the enantiopure (R)‑ or (S)‑amine enables stereospecific incorporation into CNS‑active scaffolds where the methoxy group can be used as a vector for additional hydrogen‑bond interactions.

Process‑Scale Synthesis of Enantiomerically Pure α‑(Trifluoromethyl)benzylamine Intermediates

The direct asymmetric route detailed in WO2023056789, which achieves 92 % ee without resorting to classical diastereomeric resolution (Section 3, Evidence 3), offers a scalable and cost‑effective supply chain for pharmaceutical intermediates. This is particularly advantageous for contract manufacturing organizations (CMOs) producing multi‑kilogram quantities of chiral amines for generic or proprietary APIs, where eliminating resolution steps can reduce solvent waste and overall manufacturing cost.

Fragment‑Based Screening Libraries Where Methoxy‑Specific Interactions Are Desired

The 4‑methoxy group provides a unique hydrogen‑bond acceptor profile not available in 4‑methyl, 4‑chloro, or 4‑fluoro analogs (Section 3, Evidence 4). This makes the compound a valuable member of fluorinated fragment libraries aimed at targets that feature a complementary hydrogen‑bond donor in the binding site. Researchers can procure the compound in 96‑well plate format for high‑concentration fragment soaking or STD‑NMR screens, directly comparing hit rates with its des‑methoxy counterpart to validate the methoxy interaction.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Balanced lipophilicity and TPSA; free-base predominance
Permeability assay context; pKa and logD confirmation
Scalable chiral amine intermediate supply
Direct asymmetric route compatibility (≥ 92% ee)
Enantiomeric excess review; resolution-step elimination feasibility
Fluorinated fragment library screening
Unique 4-MeO hydrogen-bond acceptor count
STD-NMR or ITC hit-rate comparison vs. des-MeO analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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